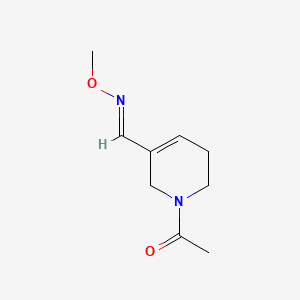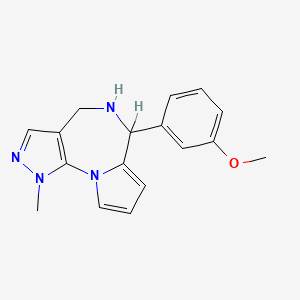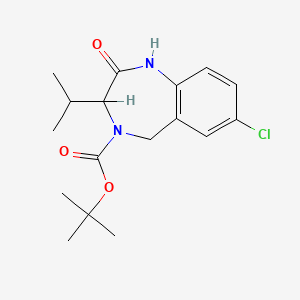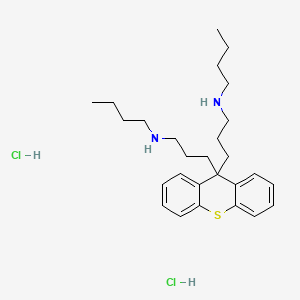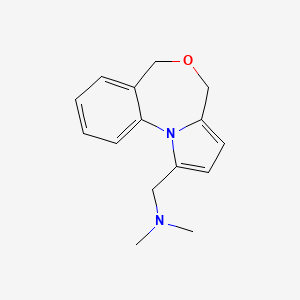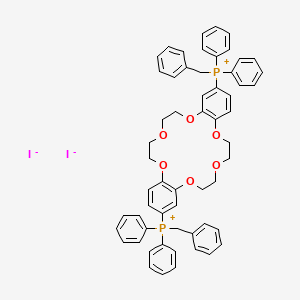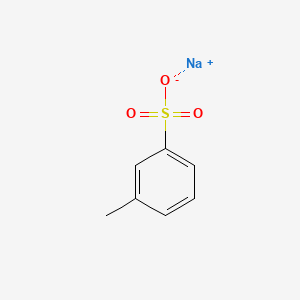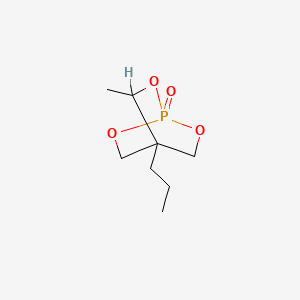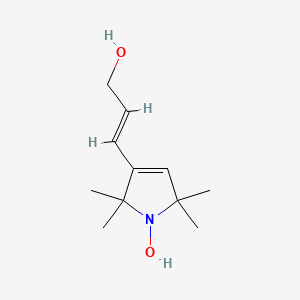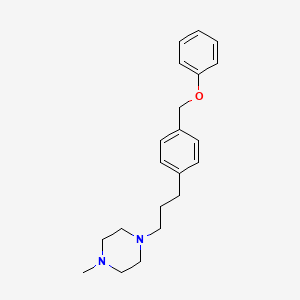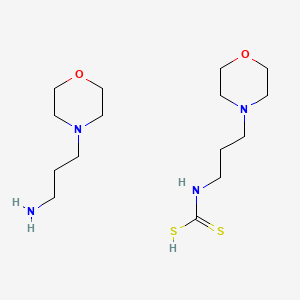
3-morpholin-4-ylpropan-1-amine;3-morpholin-4-ylpropylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholin-4-ylpropan-1-amine: and 3-morpholin-4-ylpropylcarbamodithioic acid are two distinct chemical compounds The former is an amine derivative with a morpholine ring, while the latter is a carbamodithioic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
3-morpholin-4-ylpropan-1-amine: can be synthesized through the following steps:
Starting Material: Begin with 3-chloropropan-1-amine.
Reaction with Morpholine: React 3-chloropropan-1-amine with morpholine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol.
Purification: Purify the product using standard techniques such as recrystallization or column chromatography.
3-morpholin-4-ylpropylcarbamodithioic acid: can be synthesized through the following steps:
Starting Material: Begin with 3-morpholin-4-ylpropan-1-amine.
Reaction with Carbon Disulfide: React 3-morpholin-4-ylpropan-1-amine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs in an aqueous medium.
Industrial Production Methods
Industrial production methods for these compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
3-morpholin-4-ylpropan-1-amine
Oxidation: Can undergo oxidation to form corresponding amides or nitriles.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the amine group.
3-morpholin-4-ylpropylcarbamodithioic acid
Reduction: Can be reduced to form corresponding thiols or amines.
Substitution: Can undergo substitution reactions at the carbamodithioic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation of 3-morpholin-4-ylpropan-1-amine: Formation of amides or nitriles.
Reduction of 3-morpholin-4-ylpropylcarbamodithioic acid: Formation of thiols or amines.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-morpholin-4-ylpropan-1-amine: and 3-morpholin-4-ylpropylcarbamodithioic acid have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action for these compounds depends on their specific applications:
3-morpholin-4-ylpropan-1-amine: May act as a ligand for certain receptors or enzymes, modulating their activity.
3-morpholin-4-ylpropylcarbamodithioic acid: May interact with metal ions or proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
3-morpholin-4-ylpropan-1-ol: An alcohol derivative with similar structural features.
3-morpholin-4-ylpropylamine: An amine derivative with a similar backbone.
3-morpholin-4-ylpropylthiol: A thiol derivative with similar structural features.
Uniqueness
3-morpholin-4-ylpropan-1-amine: Unique due to the presence of both a morpholine ring and an amine group, allowing for diverse chemical reactivity.
3-morpholin-4-ylpropylcarbamodithioic acid: Unique due to the presence of a carbamodithioic acid moiety, which can interact with metal ions and proteins in distinct ways.
Properties
CAS No. |
72259-83-7 |
|---|---|
Molecular Formula |
C15H32N4O2S2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
3-morpholin-4-ylpropan-1-amine;3-morpholin-4-ylpropylcarbamodithioic acid |
InChI |
InChI=1S/C8H16N2OS2.C7H16N2O/c12-8(13)9-2-1-3-10-4-6-11-7-5-10;8-2-1-3-9-4-6-10-7-5-9/h1-7H2,(H2,9,12,13);1-8H2 |
InChI Key |
JINSHZSFRJGCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN.C1COCCN1CCCNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



